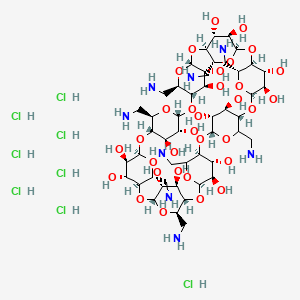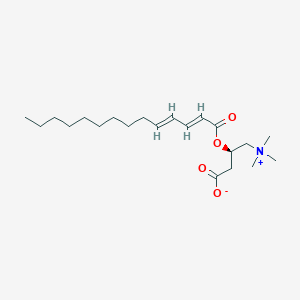
4-Desmethyl-4-ethyl Imazethapyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Desmethyl-4-ethyl Imazethapyr is a derivative of imazethapyr, which belongs to the imidazolinone class of herbicides. These compounds are known for their selective systemic herbicidal activity, primarily used in agriculture to control a broad spectrum of weeds in crops like soybeans, legumes, and other broadleaf plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desmethyl-4-ethyl Imazethapyr involves several steps. One common method includes the preparation of 5-ethyl-2,3-pyridinedicarboxylic anhydride from 5-ethyl pyridinedicarboxylic acid. This intermediate is then reacted with 2-amino-2,3-dimethylbutyronitrile to form 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid. The final step involves hydrolyzing the nitrile group in sodium hydroxide or hydrogen peroxide to form the amide, followed by cyclization and acidification to yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process is designed to minimize waste and environmental impact, making it suitable for commercial manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
4-Desmethyl-4-ethyl Imazethapyr undergoes various chemical reactions, including:
Oxidation: The ethyl side chain can be oxidized to form hydroxylated derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The imidazolinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and substituted imidazolinone compounds .
Applications De Recherche Scientifique
4-Desmethyl-4-ethyl Imazethapyr has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of imidazolinone herbicides.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its selective activity.
Industry: Utilized in the development of new herbicidal formulations and agricultural practices
Mécanisme D'action
4-Desmethyl-4-ethyl Imazethapyr exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and leads to the death of susceptible plants. The molecular targets include the active site of AHAS, and the pathways involved are related to amino acid biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imazethapyr: The parent compound, widely used as a herbicide.
Imazapic: Another imidazolinone herbicide with similar activity.
Imazamox: Known for its use in controlling a broad spectrum of weeds.
Uniqueness
4-Desmethyl-4-ethyl Imazethapyr is unique due to its specific structural modifications, which may confer different selectivity and potency compared to its analogs. These modifications can lead to variations in its environmental persistence, toxicity, and efficacy .
Propriétés
Formule moléculaire |
C16H21N3O3 |
|---|---|
Poids moléculaire |
303.36 g/mol |
Nom IUPAC |
5-ethyl-2-(4-ethyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H21N3O3/c1-5-10-7-11(14(20)21)12(17-8-10)13-18-15(22)16(6-2,19-13)9(3)4/h7-9H,5-6H2,1-4H3,(H,20,21)(H,18,19,22) |
Clé InChI |
LCAGCAQRYRUROE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(CC)C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13853323.png)



![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)




![2-[4-[2-(4-Chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride](/img/structure/B13853367.png)
![3-cyclohexyl-4H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13853371.png)

